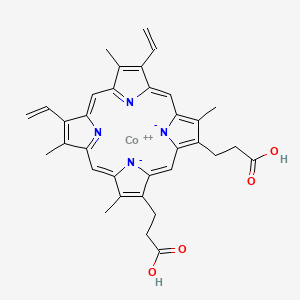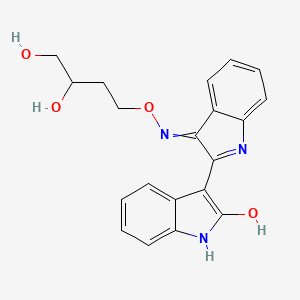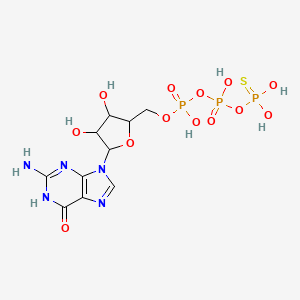
4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly as a stabilizer in polymers and plastics to prevent oxidative degradation. The compound’s structure includes a phenolic group, which is responsible for its antioxidant activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the reaction of 2,6-di-tert-butylphenol with acetic acid in the presence of trifluoroacetic anhydride at room temperature . This reaction forms the intermediate 3,5-di-tert-butyl-4-hydroxyacetophenone, which is then further reacted to produce the final compound.
Industrial Production Methods
Industrial production of this compound often involves high-temperature transesterification processes. For example, the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol forms an intermediate ester, which is then subjected to high-temperature transesterification with stearyl alcohol to yield the final product .
化学反应分析
Types of Reactions
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to stabilize plastics and prevent oxidative degradation.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
作用机制
The antioxidant activity of 4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is primarily due to its phenolic group, which can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative stress pathways, contributing to its stabilizing effects in various applications .
相似化合物的比较
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another hindered phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis[(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]: Known for its high effectiveness as a stabilizer in organic compounds and polymers.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene used in the synthesis of antistress agents.
Uniqueness
4-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid is unique due to its specific structure, which provides a balance of steric hindrance and antioxidant activity. This makes it particularly effective in stabilizing polymers and preventing oxidative degradation under high-temperature conditions.
属性
IUPAC Name |
4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQDGAUDNMVMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)

![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)

![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)

![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
![3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)
![(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)
